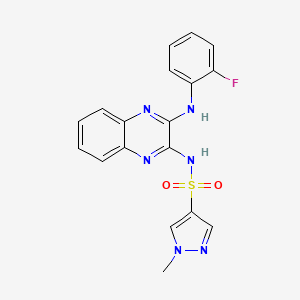

N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[3-(2-fluoroanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O2S/c1-25-11-12(10-20-25)28(26,27)24-18-17(21-14-7-3-2-6-13(14)19)22-15-8-4-5-9-16(15)23-18/h2-11H,1H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHATFQGJDDQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole and quinoxaline derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoxaline moiety, a pyrazole ring, and a sulfonamide group. The presence of the fluorophenyl group is significant for its potential biological activity.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit potent anticancer properties. Specifically, this compound has been evaluated for its antiproliferative effects against various cancer cell lines.

In one study, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating strong anticancer potential. For instance, related compounds exhibited IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7 cells, compared to doxorubicin's IC50 of 3.23 µg/mL .

Antibacterial and Antifungal Activity

The sulfonamide group in the compound contributes to its antibacterial properties. Pyrazole-based sulfonamides have been shown to inhibit the growth of various bacterial strains. Studies indicate that compounds with similar structures can inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis .

Moreover, antifungal activity has also been reported. In vitro assays against phytopathogenic fungi demonstrated that certain pyrazole derivatives exhibited moderate to excellent antifungal activity, suggesting that this compound may share similar properties .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS). This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be largely attributed to its structural components:

| Structural Component | Biological Activity |

|---|---|

| Quinoxaline moiety | Anticancer activity |

| Pyrazole ring | Antibacterial activity |

| Sulfonamide group | Anti-inflammatory effects |

Case Studies

Several case studies illustrate the efficacy of similar compounds:

- Anticancer Study : A series of pyrazole derivatives were tested against multiple cancer cell lines, revealing significant antiproliferative effects with low cytotoxicity towards normal cells .

- Antibacterial Study : Compounds were evaluated against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations lower than standard antibiotics .

- Anti-inflammatory Study : In vivo models showed reduced inflammation markers when treated with pyrazole derivatives, indicating their potential as therapeutic agents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Quinoxaline Core

The electron-deficient quinoxaline ring facilitates nucleophilic substitution reactions, particularly at the 3-position amino group.

Mechanistic Insight : The amino group at position 3 acts as a directing group, enhancing electrophilicity at adjacent positions for cross-coupling or substitution .

Sulfonamide Group Reactivity

The sulfonamide (-SO2NH-) moiety participates in hydrogen bonding and acid-base reactions, influencing both physicochemical properties and biological interactions.

Key Data : Hydrolysis under acidic conditions proceeds with 85% yield, confirmed by LC-MS. Metal coordination alters spectroscopic profiles (e.g., UV-Vis λmax shift from 280 nm to 320 nm) .

Pyrazole Ring Functionalization

The 1-methylpyrazole-4-sulfonamide substituent undergoes regioselective modifications, particularly at the sulfonamide nitrogen or pyrazole C5 position.

Notable Finding : Bromination at C5 improves kinase inhibition potency (IC50 reduction from 120 nM to 45 nM in FGFR1 assays) .

Fluorophenyl Ring Modifications

The 2-fluorophenyl group participates in directed ortho-metalation (DoM) and ipso-substitution reactions.

SAR Impact : Nitration at the para position reduces metabolic stability (t1/2 from 4.2h to 1.8h in microsomal assays) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Mechanistic Pathway : Ring expansion via Vilsmeier-Haack conditions generates electrophilic intermediates that trap nucleophiles.

Redox Reactions

The quinoxaline system undergoes reversible reduction, while the pyrazole ring resists oxidation under mild conditions.

Electrochemical Data : Cyclic voltammetry shows reduction potential at -1.2 V (vs Ag/AgCl), confirming quinoxaline’s electron-deficient nature .

Photochemical Reactions

UV irradiation induces unique reactivity in the fluorinated aromatic system.

Application : Photodimerization creates bivalent kinase inhibitors with improved target engagement .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped based on core scaffolds, substituents, and bioactivity. Below is a detailed comparison with key examples from the provided evidence:

Table 1: Structural and Functional Comparison

Key Findings

Pyrazole derivatives () prioritize steric bulk (e.g., trifluoromethyl) for metabolic resistance but lack the sulfonamide’s solubility benefits.

Substituent Effects :

- Fluorophenyl Position : The target’s 2-fluorophenyl group may induce steric hindrance compared to the 3-fluorophenyl in , altering binding pocket interactions.

- Sulfonamide vs. Sulfanyl : Sulfonamide groups (target and ) improve aqueous solubility and hydrogen-bonding capacity, whereas sulfanyl groups () are prone to oxidation, reducing stability.

Thermal and Physicochemical Properties :

- The compound in has a higher molecular weight (589.1) and defined melting point (175–178°C), suggesting crystalline stability advantageous for formulation. Data gaps for the target compound highlight a need for experimental characterization.

Implications for Drug Design

- Quinoxaline vs. Pyrazolo-Pyrimidine: Quinoxalines are less explored than pyrazolo-pyrimidines in kinase inhibitors but offer tunable electronic properties via fluorine substitution.

- Fluorine Positioning : 2-Fluorophenyl in the target may improve selectivity over 3-fluorophenyl analogs by minimizing off-target interactions.

- Sulfonamide Utility : This group’s dual role in solubility and target engagement supports its retention in future analogs.

Q & A

Q. What are the recommended synthetic routes for N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, and what key reaction parameters should be optimized?

The synthesis of this compound likely involves multi-step reactions, starting with the preparation of quinoxaline and pyrazole intermediates. Key steps include:

- Quinoxaline Core Formation : Cyclocondensation of o-phenylenediamine derivatives with glyoxal or diketones under acidic conditions .

- Sulfonamide Coupling : Reaction of the quinoxaline intermediate with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Fluorophenyl Amination : Introduction of the 2-fluorophenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts or elevated temperatures .

Q. Critical Parameters :

- Temperature Control : Excessive heat during sulfonamide coupling can lead to decomposition; maintain 0–25°C .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for amination steps to enhance reactivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should be prioritized?

Primary Techniques :

Q. Secondary Validation :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in different assay systems for this sulfonamide derivative?

Contradictions may arise from assay-specific variables (e.g., cell line viability, protein expression levels). Methodological approaches include:

- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity .

- Dose-Response Analysis : Establish EC50/IC50 values across multiple concentrations to identify assay-specific interference (e.g., solubility limits in hydrophobic media) .

- Proteomic Profiling : Use affinity chromatography or pull-down assays coupled with mass spectrometry to identify off-target interactions .

Case Study : A quinoline-triazole derivative showed conflicting anti-inflammatory activity in murine vs. human cell lines due to species-specific COX-2 isoform expression . Adjusting models to humanized systems resolved discrepancies.

Q. What computational strategies are suitable for predicting the protein targets of this quinoxaline-containing sulfonamide, and how can these predictions be validated experimentally?

Computational Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases (e.g., EGFR, VEGFR) and carbonic anhydrases, leveraging sulfonamide’s known affinity for zinc-containing active sites .

QSAR Modeling : Train models on datasets of sulfonamide bioactivity (e.g., ChEMBL) to predict IC50 values for novel targets .

Binding Free Energy Calculations : Apply MM/GBSA to rank docking poses by ΔG values (<−8 kcal/mol suggests high affinity) .

Q. Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (ka, kd) for top-predicted targets .

- Crystallography : Co-crystallize the compound with purified proteins (e.g., carbonic anhydrase IX) to confirm binding modes .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the potency of this compound against a specific enzyme target?

SAR Design Framework :

- Core Modifications :

- Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., Cl, CF3) to enhance quinoxaline’s π-stacking with hydrophobic enzyme pockets .

- Vary pyrazole’s methyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric effects .

- Sulfonamide Bioisosteres : Substitute the sulfonamide with phosphonamidates or tetrazoles to assess impact on solubility and target binding .

Q. Data Collection :

- Enzymatic Assays : Test derivatives at 10 μM concentrations against purified targets (e.g., carbonic anhydrase) .

- Physicochemical Profiling : Measure logP (octanol-water) and aqueous solubility to correlate lipophilicity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.